molecular formula C8H8OS B055642 Cyclopropyl(3-thienyl)methanone CAS No. 113348-25-7

Cyclopropyl(3-thienyl)methanone

Cat. No. B055642
CAS RN: 113348-25-7
M. Wt: 152.22 g/mol
InChI Key: RTQWHANRORWWLD-UHFFFAOYSA-N
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Description

Cyclopropyl(3-thienyl)methanone is a chemical compound with the molecular formula C8H8OS . It has an average mass of 152.214 Da and a monoisotopic mass of 152.029587 Da . It is used for research purposes.


Synthesis Analysis

The synthesis of thiophene derivatives, which includes Cyclopropyl(3-thienyl)methanone, has been a subject of interest in recent years . A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents has been reported, which enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides .


Molecular Structure Analysis

The molecular structure of Cyclopropyl(3-thienyl)methanone consists of a cyclopropyl group attached to a thiophene ring via a methanone linkage .


Chemical Reactions Analysis

Cyclopropane compounds, such as Cyclopropyl(3-thienyl)methanone, are known to be very reactive due to their strained ring structure . They can undergo various reactions, including cobalt-catalyzed cross-coupling with alkyl iodides .

Scientific Research Applications

  • Drug Development and Medicinal Chemistry Anti-Mycobacterial Agents: Cyclopropyl(3-thienyl)methanone has been used in the synthesis of novel anti-mycobacterial agents. Its efficient synthesis via reaction with aryl alcohols and halogenated butyrophenones highlights its potential in drug development.
  • Chemical Reactions and Reactivity

    • Ring-Opening Reactions: The cyclopropane ring can undergo ring-opening reactions under both acidic and basic conditions. These transformations yield diverse products, demonstrating the compound’s versatility in synthetic applications.
    • Oxidation Strategies : Researchers explore methods to oxidize cyclopropane-containing compounds into cyclopropylketones, utilizing powerful oxidants like ozone and dioxiranes .

    Natural Product Synthesis

    • Total Synthesis of Cyclopropane-Containing Natural Products : Scientists use innovative synthetic methodologies to construct highly functionalized cyclopropanes. Cyclopropyl(3-thienyl)methanone may serve as a key intermediate in these endeavors .

Future Directions

The future directions in the research of Cyclopropyl(3-thienyl)methanone and similar compounds could involve exploring their potential biological activities . The synthesis of thiophene derivatives has been highlighted in recent literature, indicating a growing interest in this field .

properties

IUPAC Name

cyclopropyl(thiophen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-8(6-1-2-6)7-3-4-10-5-7/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQWHANRORWWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341539
Record name Cyclopropyl(3-thienyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113348-25-7
Record name Cyclopropyl(3-thienyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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